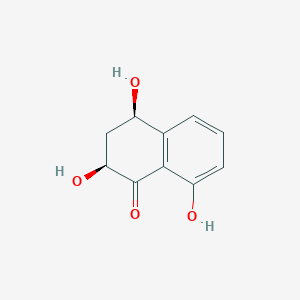
2,4,8-Trihydroxy-1-tetralone, cis-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trihydroxy-1-tetralone, cis-(+)- is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . It is a tetralone derivative characterized by the presence of three hydroxyl groups at positions 2, 4, and 8 on the tetralone ring . This compound exhibits optical activity due to its defined stereocenters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- typically involves the hydroxylation of 1-tetralone derivatives under controlled conditions . The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane . The reaction is carried out at low temperatures to ensure the selective formation of the desired hydroxylated product .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- may involve large-scale hydroxylation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, cis-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetralone derivatives.
Substitution: Halogenated or alkylated tetralone derivatives.
Aplicaciones Científicas De Investigación
2,4,8-Trihydroxy-1-tetralone, cis-(+)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the tetralone ring can form hydrogen bonds with biological molecules, influencing their structure and function . This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
2,4,8-Trihydroxy-1-tetralone, cis-(+)- can be compared with other similar compounds such as:
2,4,8-Trihydroxy-1-tetralone, cis-(-)-: Similar structure but different optical activity.
2,4,8-Trihydroxy-1-tetralone, racemic: A mixture of both cis-(+)- and cis-(-)- forms.
2,4,8-Trihydroxy-1-tetralone, trans-(+)-: Different stereochemistry compared to the cis form.
The uniqueness of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
524002-48-0 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2S,4R)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m1/s1 |
Clave InChI |
FHAMKLIXDLEUPK-SFYZADRCSA-N |
SMILES isomérico |
C1[C@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
SMILES canónico |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



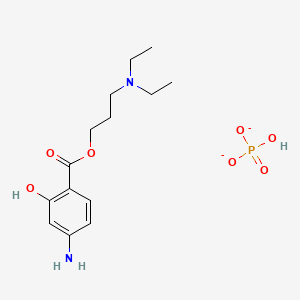
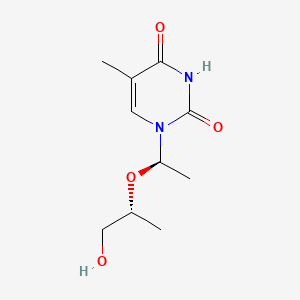
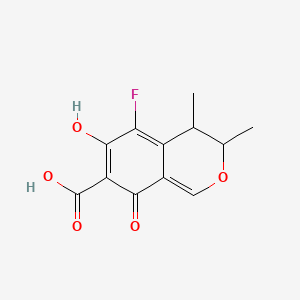

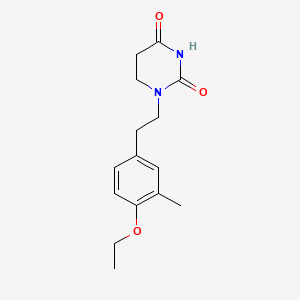

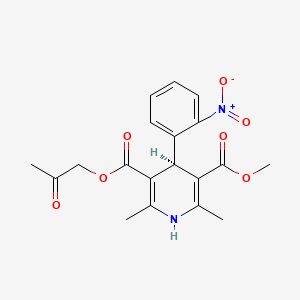
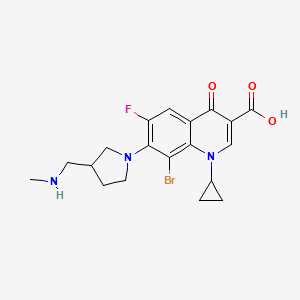

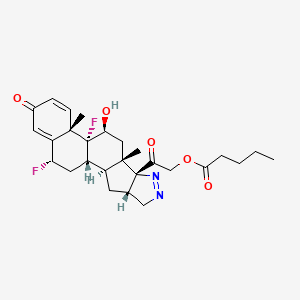
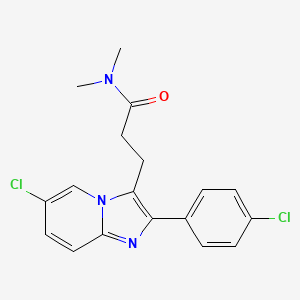
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

